molecular formula C19H15NO4 B2479804 1-(3-Methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 866238-63-3

1-(3-Methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2479804
CAS No.: 866238-63-3
M. Wt: 321.332
InChI Key: FWVGUHCMTPJSKU-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a chemically synthesized small molecule based on the privileged chromeno[2,3-c]pyrrole scaffold, a structure of high interest in medicinal chemistry and drug discovery. This compound is exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications. The chromeno[2,3-c]pyrrole core is a benzopyran-fused heterocycle, a structural motif recognized as a useful template for designing novel biologically active compounds . Synthetic methodologies, such as efficient one-pot multicomponent reactions, have been developed to access this class of diversified compounds, allowing for the practical synthesis of a broad range of derivatives under mild conditions . The chromene and pyrrole rings are both prevalent in numerous natural products and pharmaceuticals, and their fused system is under investigation for various potential biological activities. Researchers can utilize this specific 1-(3-Methoxyphenyl)-2-methyl-substituted derivative as a key intermediate or building block in combinatorial chemistry, diversity-oriented synthesis, and for screening against therapeutic targets.

Properties

IUPAC Name

1-(3-methoxyphenyl)-2-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c1-20-16(11-6-5-7-12(10-11)23-2)15-17(21)13-8-3-4-9-14(13)24-18(15)19(20)22/h3-10,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVGUHCMTPJSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate with an aromatic aldehyde and an aliphatic amine . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve consistent quality and efficiency.

Chemical Reactions Analysis

1-(3-Methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced chromeno-pyrrole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxyphenyl group or the chromeno ring, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions vary based on the type of reaction and the specific conditions employed.

Scientific Research Applications

1-(3-Methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or induce apoptosis in cancer cells through specific signaling pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological context.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents at positions 1 (aryl) and 2 (alkyl), which influence physicochemical properties, reactivity, and biological activity.

Table 1: Representative Analogs and Substituent Variations
Compound Name Position 1 Substituent Position 2 Substituent Molecular Weight Notable Features
Target Compound 3-Methoxyphenyl Methyl 337.33 g/mol (C₁₉H₁₅NO₅) High yield (70–86%), potential glucokinase activation
7-Chloro-1-(3,4-dimethoxyphenyl)-2-(3-(dimethylamino)propyl)-... 3,4-Dimethoxyphenyl 3-(Dimethylamino)propyl 487.93 g/mol (C₂₆H₂₆ClNO₆) Ghrelin receptor (GHSR1a) ligand
1-(2-Fluorophenyl)-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-... 2-Fluorophenyl 5-Isopropyl-1,3,4-thiadiazol-2-yl 453.44 g/mol (C₂₃H₁₅FN₂O₃S) TRIF pathway agonist; antiviral (Zika, Chikungunya)
7-Chloro-1-(4-hydroxyphenyl)-2-phenethyl-... 4-Hydroxyphenyl Phenethyl 432.0 g/mol (C₂₅H₁₈ClNO₄) High yield (72%); IR/NMR data distinct from pyrazolone derivatives
2-Allyl-1-(4-ethylphenyl)-7-methyl-... 4-Ethylphenyl Allyl 306.34 g/mol (C₁₉H₁₇NO₃) Lower yield (43%); IR: 1709 cm⁻¹ (C=O)

Spectroscopic and Physicochemical Properties

  • NMR Shifts :
    • The 3-methoxyphenyl group in the target compound results in distinct aromatic proton signals (6.7–7.5 ppm in ¹H NMR).
    • Carbonyl groups show ¹³C NMR signals >170 ppm (γ-pyrone) and ~160 ppm (pyrrolone) .
  • IR Spectroscopy :
    • All analogs exhibit strong C=O stretches (1647–1711 cm⁻¹). Hydroxyl or methoxy groups show peaks at 3371–3386 cm⁻¹ .

Commercial and Research Relevance

  • BH52206/07 : Commercial analogs (e.g., 1-(4-hydroxy-3-methoxyphenyl)-2-methyl-...) highlight industrial interest in this scaffold .
  • Brominated Derivatives : Sold for structural diversification studies (e.g., 1-(3-bromo-4-hydroxy-5-methoxyphenyl)-...) .

Biological Activity

1-(3-Methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound belonging to the class of chromeno-pyrrole derivatives. Its unique structure, characterized by a fused chromeno and pyrrole ring along with methoxy-substituted phenyl groups, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and synthesis.

Chemical Structure and Properties

The molecular formula of 1-(3-Methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is C19H15NO4C_{19}H_{15}NO_4 with a molecular weight of 321.33 g/mol. The structural features include:

PropertyValue
Molecular Formula C19H15NO4C_{19}H_{15}NO_4
Molecular Weight 321.33 g/mol
IUPAC Name 1-(3-methoxyphenyl)-2-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Canonical SMILES CC(C)C1=C(C(=O)N2C=CC=C(C=C2)O)OC4=C(C=CC=C4)C(=O)N1

Anticancer Properties

Research indicates that 1-(3-Methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibits notable anticancer properties. Preliminary studies suggest that it can inhibit specific enzymes involved in cell proliferation and induce apoptosis in cancer cells through various signaling pathways. For instance:

  • Mechanism of Action : The compound may interact with molecular targets such as kinases or transcription factors that are crucial in cancer cell survival and proliferation.
  • Case Study : In vitro studies demonstrated a significant reduction in the viability of breast cancer cells when treated with this compound, indicating its potential as a therapeutic agent against certain types of cancer.

Anti-inflammatory and Antioxidant Activities

In addition to anticancer effects, this compound has shown promising anti-inflammatory and antioxidant activities:

  • Anti-inflammatory Effects : It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation.
  • Antioxidant Activity : The compound's structure allows it to scavenge free radicals effectively, which can protect cells from oxidative stress.

Synthesis

The synthesis of 1-(3-Methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves several steps:

  • Formation of the Chromeno Core : This is achieved through cyclization reactions involving appropriate phenolic precursors.
  • Introduction of the Pyrrole Ring : This step often employs phenylhydrazine under acidic conditions to form the pyrrole structure.
  • Substitution Reactions : Methoxy groups are introduced via nucleophilic substitution reactions.

This synthetic route allows for good yields and purity of the final product.

The biological activity of 1-(3-Methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is primarily attributed to its ability to modulate enzyme activity and cellular signaling pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression.
  • Cell Signaling Modulation : By interacting with specific receptors or transcription factors, it can alter gene expression patterns associated with cell growth and survival.

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